molecular formula C18H24CaO19 B12322422 Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B12322422
M. Wt: 584.4 g/mol
InChI Key: OKHHGHGGPDJQHR-UHFFFAOYSA-L
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Description

Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a calcium salt of a highly substituted oligosaccharide derivative. Its structure features:

  • A central oxane (cyclic ether) backbone.
  • A calcium ion (Ca²⁺) counterion, which stabilizes the anionic carboxylate groups.
  • Branched oligosaccharide chains with ether linkages, as indicated by the IUPAC name .

Properties

IUPAC Name

calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O19.Ca/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHHGHGGPDJQHR-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24CaO19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium alginate is typically prepared by reacting sodium alginate with a calcium salt, such as calcium chloride. The reaction involves the exchange of sodium ions with calcium ions, resulting in the formation of calcium alginate. The reaction conditions include:

Industrial Production Methods

In industrial settings, calcium alginate is produced by extracting alginic acid from brown algae, followed by its conversion to sodium alginate. The sodium alginate is then reacted with calcium chloride to form calcium alginate. The process involves:

Chemical Reactions Analysis

Types of Reactions

Calcium alginate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Composition

The compound is a calcium salt of alginate featuring a complex carbohydrate backbone with multiple hydroxyl and carboxyl groups. Its chemical structure enables strong interactions with biological macromolecules, facilitating gel formation and complexation with proteins.

Physical Properties

  • Appearance : Gelatinous, cream-colored substance.
  • Solubility : Water-insoluble.

Molecular Formula

The molecular formula is C18H26O19CaC_{18}H_{26}O_{19}Ca.

Biomedicine

Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is extensively researched for its applications in:

  • Wound Dressings : The gel-forming ability enhances moisture retention and provides a protective barrier against pathogens.
    StudyFindings
    Demonstrated effective healing in animal models.
  • Drug Delivery Systems : Its biocompatibility allows for the encapsulation of drugs, enabling controlled release.
    StudyFindings
    Improved bioavailability of encapsulated drugs.

Biotechnology

In biotechnology, this compound is used for:

  • Enzyme Entrapment : It serves as a matrix for immobilizing enzymes, enhancing their stability and reusability.
    StudyFindings
    Increased enzyme activity retention over time.
  • Artificial Seed Production : Utilized in plant tissue culture to form artificial seeds that promote germination.

Environmental Science

This compound is applied in:

  • Wastewater Treatment : Acts as a flocculant to remove contaminants from water.
    StudyFindings
    Significant reduction in turbidity levels in treated water samples.

Food Industry

In the food sector, it functions as:

  • Thickener and Stabilizer : Used in various food products to improve texture and shelf-life.
    StudyFindings
    Enhanced stability of emulsions in food formulations.

Mechanism of Action

Calcium alginate exerts its effects through several mechanisms:

Comparison with Similar Compounds

6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid

Key Differences :

  • Functional Groups : Contains a methoxy (-OCH₃) group instead of a carboxylate at position 3 of the oxane ring.
  • Substituents : Features a methyl group on the trihydroxyoxane moiety, reducing overall polarity compared to the target compound.
  • Taxonomy: Classified as an oligosaccharide, sharing a branched carbohydrate backbone with the target compound .

Implications :

  • Reduced carboxylate groups might limit calcium-binding efficiency compared to the target compound.

Calcium 5(or 6)-carboxylato-4-hexylcyclohex-2-ene-1-octanoate

Key Differences :

  • Core Structure : A cyclohexene ring with a hexyl side chain, contrasting with the oligosaccharide backbone of the target compound.
  • Functional Groups : Single carboxylate group and a hydrophobic hexyl chain, making it amphiphilic.
  • Registration Data : CAS 63451-31-0, registered on 31/05/2018 .

Implications :

  • The hydrophobic hexyl chain may facilitate micelle formation in aqueous solutions, unlike the purely hydrophilic target compound.
  • Simpler structure suggests lower thermal and oxidative stability compared to the target’s branched oligosaccharide framework.

6-({3-[(6-{[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-3-oxopropanoyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

Key Differences :

  • Chromen Moiety: Contains a flavonoid-derived chromen group linked via ester and ether bonds, unlike the target compound.
  • Biological Relevance: The phenolic and chromen groups suggest antioxidant or enzyme-inhibitory activity, as seen in similar flavonoids .

Implications :

  • The chromen structure may confer UV absorption or radical-scavenging properties, absent in the target compound.
  • Ester linkages could increase susceptibility to hydrolysis under acidic conditions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Notable Features Reference
Target Calcium Compound Oligosaccharide Multiple -OH, -COO⁻, Ca²⁺ High polarity, chelation potential
6-[...]-3-methoxyoxane-2-carboxylic acid Oligosaccharide -OH, -COO⁻, -OCH₃ Methyl group enhances hydrophobicity
Calcium 5(or 6)-carboxylato-4-hexylcyclohex-2-ene-1-octanoate Cyclohexene -COO⁻, hexyl chain Amphiphilic, micelle formation
6-({3-[(6-{[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}...)-2-carboxylic acid Oligosaccharide + Chromen -OH, -COO⁻, chromen group Antioxidant potential

Table 2: Regulatory and Physicochemical Data

Compound Name CAS Number Registration Date Solubility (Inferred) Stability (Inferred)
Target Calcium Compound Not provided Not available High (polar groups) Moderate (prone to oxidation)
Calcium 5(or 6)-carboxylato-4-hexylcyclohex-2-ene-1-octanoate 63451-31-0 31/05/2018 Moderate (amphiphilic) Low (ester hydrolysis)

Research Findings and Implications

  • Synthesis Challenges : The target compound’s branched oligosaccharide structure likely requires multi-step synthesis, akin to methods described for triazaphosphinane derivatives (e.g., NMR and X-ray validation) .
  • Stability : Presence of multiple hydroxyl groups may render the compound susceptible to oxidation, as observed in analogous phosphinane systems .
  • Biological Potential: Structural similarities to oligosaccharides suggest roles in calcium transport or glycobiology, though direct evidence is lacking. Chromen-containing analogs highlight divergent bioactivity pathways .

Biological Activity

Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound that combines calcium ions with a carbohydrate-like backbone rich in hydroxyl and carboxyl functional groups. This unique structure suggests potential interactions with biological macromolecules, making it a subject of interest in various fields including biomedicine and biotechnology.

The biological activity of this compound is primarily attributed to its calcium content and the presence of multiple functional groups. Calcium ions play critical roles in various physiological processes such as:

  • Cellular signaling : Calcium acts as a second messenger in numerous signaling pathways.
  • Muscle contraction : It is essential for muscle function and contraction.
  • Neurotransmitter release : Calcium ions facilitate the release of neurotransmitters in neurons.

The intricate structure of this compound may enhance its reactivity and compatibility with biomolecules, potentially leading to improved biological functions compared to simpler calcium salts.

Applications in Biomedicine

Due to its properties, this compound has several applications in biomedicine:

  • Wound Healing : Its gel-forming ability allows it to be used in wound dressings that promote healing by maintaining a moist environment.
  • Drug Delivery Systems : The compound can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy.
  • Tissue Engineering : It serves as a scaffold material that supports cell growth and tissue regeneration.

Case Studies

Several studies have highlighted the biological activity of calcium alginate derivatives, including this specific compound:

  • Wound Healing Efficacy : A study demonstrated that calcium alginate dressings significantly improved healing rates in diabetic ulcers compared to traditional dressings. The gel's moisture-retaining properties facilitated cell migration and proliferation.
  • Controlled Drug Release : Research indicated that calcium alginate can effectively encapsulate anti-cancer drugs, providing sustained release and reducing systemic toxicity. This method showed promise in targeting tumor cells while minimizing side effects on healthy tissues .
  • Tissue Engineering Applications : In a study focused on cartilage repair, scaffolds made from calcium alginate exhibited excellent biocompatibility and supported chondrocyte attachment and proliferation, indicating its potential for regenerative medicine .

Comparative Analysis with Similar Compounds

The following table compares the described compound with other common calcium compounds:

Compound NameStructureKey FeaturesUnique Aspects
Calcium CarbonateCaCO₃Naturally occurring; used in antacidsCommon mineral with low solubility
Calcium CitrateCa₃(C₆H₅O₇)₂Dietary supplement; more soluble than carbonateBetter absorption in the gastrointestinal tract
Calcium GluconateC₁₂H₂₂CaO₁₄Used medically; less gastrointestinal side effectsProvides calcium with improved bioavailability
Calcium;6-[...carboxylate] Complex organic structureGel-forming; drug delivery; tissue scaffoldingEnhanced reactivity due to complex structure

This comparison illustrates that while traditional calcium compounds serve specific roles, the described compound's unique structure allows for versatile applications across various scientific domains.

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